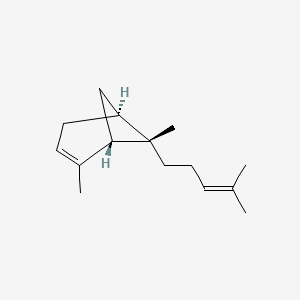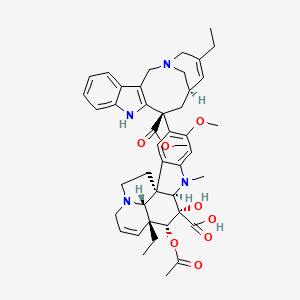
N-(Carbobenzyloxy)dopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of enantiopure N-carbobenzyloxy derivatives, including those related to dopamine, often involves asymmetric reductive amination and the Curtius rearrangement. This process has been applied to synthesize enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexanediamine, indicating a methodology that could be adapted for N-(Carbobenzyloxy)dopamine (Matsuo et al., 2007).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of N-(Carbobenzyloxy)dopamine are not directly available, understanding its structure involves examining the dopaminergic system and related compounds. Research on dopamine synthesis and release in the brain provides insights into the molecular structure and function of dopaminergic compounds (Nissbrandt et al., 1989).
Chemical Reactions and Properties
The study of N-(Carbobenzyloxy)dopamine's chemical reactions and properties can be informed by research on similar compounds. For example, the oxidative polymerization of dopamine and its lower homologs suggests potential reactions and properties of N-(Carbobenzyloxy)dopamine, considering its structural similarity to dopamine (Petran et al., 2023).
Physical Properties Analysis
Analyzing the physical properties of N-(Carbobenzyloxy)dopamine would involve studies on its solubility, melting point, and stability. However, specific studies detailing these properties for N-(Carbobenzyloxy)dopamine are not readily available in the literature.
Chemical Properties Analysis
The chemical properties of N-(Carbobenzyloxy)dopamine, such as reactivity with other chemical agents, hydrolysis, and photostability, can be inferred from research on dopamine and its analogs. Studies on the synthesis and evaluation of dopaminergic ligands provide insights into the chemical behavior and interaction of similar compounds (Cha et al., 2005).
Aplicaciones Científicas De Investigación
Role in Neuroscience Research
N-(Carbobenzyloxy)dopamine (CBZ-dopamine) is a protected form of dopamine, used in various scientific research contexts to explore dopamine's role and functions without the immediate reactivity and metabolism that dopamine itself undergoes. Although the specific studies on CBZ-dopamine are not directly available, the research applications of dopamine, by extension, provide insights into the potential applications of CBZ-dopamine in neuroscience and plant biology.
Dopamine plays a critical role in several neurological and psychiatric conditions. Research indicates that dopamine β-hydroxylase (DβH), which catalyzes the synthesis of norepinephrine from dopamine, is significant in psychiatric and neurological research. The molecular genetics of plasma DβH activity suggest directions for future research in psychiatry and neurology, highlighting dopamine's importance in these fields (Cubells & Zabetian, 2004).
Dopamine in Learning and Memory
Dopamine is critical for learning and memory, affecting motivation, prediction error, and memory consolidation. Its role in fear conditioning and extinction underlines the neurotransmitter's importance across cognitive processes, suggesting CBZ-dopamine could be a useful tool in dissecting these complex interactions (Abraham, Neve, & Lattal, 2014).
Dopamine in Plant Biology
Beyond the human brain, dopamine (and by extension, derivatives like CBZ-dopamine) has roles in plant biology, affecting growth, development, and stress responses. Dopamine enhances plant tolerance against abiotic stresses such as drought and salt, indicating its utility in improving crop resilience and yield (Liu et al., 2020).
Dopamine's Broader Biological Roles
Research on dopamine's role in psychopathology and the biochemistry of the brain, and its effects on peripheral blood lymphocytes, illustrates the neurotransmitter's broad biological implications. These studies suggest CBZ-dopamine's potential as a tool in exploring dopamine's multifaceted roles in health and disease (Pournamdar et al., 2022); (Buttarelli et al., 2011).
Direcciones Futuras
Propiedades
Número CAS |
37034-22-3 |
|---|---|
Nombre del producto |
N-(Carbobenzyloxy)dopamine |
Fórmula molecular |
C₁₆H₁₇NO₄ |
Peso molecular |
287.31 |
Sinónimos |
N-Carbobenzoxydopamine; N-[2-(3,4-Dihydroxyphenyl)ethyl]carbamic acid benzyl ester; N-(Benzyloxycarbonyl)dopamine; [2-(3,4-Dihydroxyphenyl)ethyl]carbamic Acid Phenylmethyl Ester; (3,4-Dihydroxyphenethyl)carbamic Acid Benzyl Ester; N-[2-(3,4-dihydroxy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







